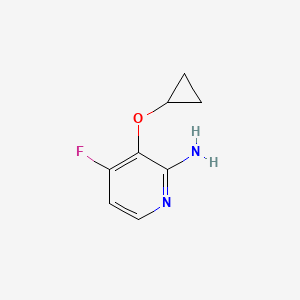

3-Cyclopropoxy-4-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C8H9FN2O/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

GWVNUXCMNJJPSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2N)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Cyclopropoxy 4 Fluoropyridin 2 Amine

Regioselective Synthesis of the Pyridine (B92270) Core

The foundational step in synthesizing the target compound is the construction of a pyridine ring with the correct substitution pattern. This involves strategic introduction of the fluorine atom at the C-4 position and the amino group at the C-2 position.

The introduction of a fluorine atom onto an aromatic ring is a critical step in medicinal chemistry, as it can significantly enhance metabolic stability and binding affinity. guidechem.com For the pyridine ring, placing fluorine specifically at the C-4 position can be achieved through several established methods.

Nucleophilic Aromatic Substitution (SNAr): This is a prominent method for fluorinating pyridines. The reaction requires a good leaving group at the C-4 position and is facilitated by the electron-deficient nature of the pyridine ring. wikipedia.org A common precursor is a 4-chloropyridine derivative, which can be converted to the 4-fluoropyridine by heating with a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF). guidechem.com Another effective strategy involves the displacement of a nitro group, which is a strong electron-withdrawing group that activates the ring for nucleophilic attack. For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in 38% yield using CsF in DMSO at 120 °C. nih.govresearchgate.net

Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. To synthesize 4-fluoropyridine, 4-aminopyridine is treated with a source of nitrite in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt, which upon heating, releases nitrogen gas and yields the desired 4-fluoropyridine. nii.ac.jp While effective, this method requires careful handling of potentially unstable diazonium intermediates. nii.ac.jp

Table 1: Comparison of C-4 Fluorination Methodologies

| Method | Precursor | Reagents | Advantages | Disadvantages |

| SNAr (Halogen Exchange) | 4-Chloropyridine | KF, CsF | Utilizes readily available precursors; generally high yielding. guidechem.com | May require high temperatures. |

| SNAr (Nitro Displacement) | 4-Nitropyridine | CsF, DMSO | Good leaving group ability of the nitro group. nih.gov | Synthesis of the nitropyridine precursor may be required. |

| Balz-Schiemann Reaction | 4-Aminopyridine | NaNO₂, HBF₄ | Classic, well-established method. | Involves potentially unstable diazonium salts. nii.ac.jp |

The inherent electronic properties of the pyridine ring make the C-2 (ortho) and C-4 (para) positions susceptible to nucleophilic attack. stackexchange.comyoutube.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com

Chichibabin Reaction: This is a direct amination method where pyridine reacts with an alkali-metal amide, such as sodium amide (NaNH₂), to produce 2-aminopyridine (B139424). wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism. While historically significant, it often requires high temperatures and can have limitations with substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines: A more versatile and widely used approach is the SNAr reaction on a 2-halopyridine (e.g., 2-chloro- or 2-fluoropyridine) with an amine nucleophile. youtube.com 2-Fluoropyridines are particularly reactive, undergoing substitution much faster than their chloro-analogues due to the high electronegativity of fluorine. acs.org This method allows for the introduction of a wide variety of substituted amino groups by choosing the appropriate amine reagent.

Modern C-H Amination Reagents: Recent advances have led to the development of specialized reagents that can selectively aminate the C-2 position of a pyridine ring. These reagents often work by first activating the pyridine nitrogen, which then directs a pendent nucleophile to the C-2 position, followed by an oxidation step to yield the 2-aminopyridine product. galchimia.com

Table 2: Methodologies for C-2 Amination of Pyridine

| Method | Precursor | Reagents | Key Features |

| Chichibabin Reaction | Pyridine | NaNH₂ | Direct amination of the C-H bond. wikipedia.org |

| SNAr | 2-Halopyridine | Ammonia, Amines | Highly versatile; reactivity F > Cl. youtube.comacs.org |

| Directed C-H Amination | Pyridine | Polyfunctional Reagents | Selective C-2 functionalization under milder conditions. galchimia.com |

Stereoselective Cyclopropoxylation Methodologies at the C-3 Position

Introducing the cyclopropoxy group at the C-3 position is arguably the most complex step in the synthesis. The C-3 (meta) position of pyridine is electronically shielded from standard nucleophilic attack, as the negative charge of a potential Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com Therefore, direct SNAr is generally not feasible, and alternative strategies are required.

Direct SNAr with cyclopropanol on a 3-halopyridine is challenging. However, indirect methods that proceed through dearomatized intermediates can enable functionalization at the C-3 position. Strategies involving the formation of Zincke imine intermediates, for example, have been used for the C-3 halogenation of pyridines. researchgate.netnih.gov This dearomatization-rearomatization sequence alters the electronic properties of the ring, allowing for regioselective reactions at otherwise unreactive positions. A similar strategy could hypothetically be adapted for C-O bond formation with cyclopropanol.

Transition metal catalysis offers a more direct and powerful route for forming the C-3 ether linkage. These reactions typically involve the coupling of a 3-halopyridine or a 3-hydroxypyridine with cyclopropanol.

Ullmann Condensation: The copper-catalyzed Ullmann condensation can be used to form C-O bonds. A modified Ullmann-type reaction could couple a 3-halopyridine (e.g., 3-bromo- or 3-iodopyridine) with cyclopropanol in the presence of a copper catalyst, a ligand, and a base.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions are also highly effective for ether formation. A 3-halopyridine could be coupled with cyclopropanol using a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., a biaryl phosphine), and a suitable base. This methodology is known for its broad functional group tolerance and milder reaction conditions compared to traditional Ullmann reactions.

Multi-Component and Cascade Reaction Sequences Toward the Compound

To enhance synthetic efficiency, modern strategies often employ multi-component reactions (MCRs) or cascade sequences to construct the core structure in a single pot. nih.gov These approaches are atom-economical and can rapidly generate molecular complexity from simple starting materials.

De Novo Pyridine Synthesis: One powerful MCR is the transition metal-catalyzed [2+2+2] cycloaddition, which can construct the pyridine ring from two alkyne molecules and a nitrile. By carefully selecting the precursors, it is possible to build a highly substituted pyridine ring in one step. For the target compound, a di-alkyne, a nitrile, and subsequent functional group manipulations could be envisioned.

One-Pot Functionalization Sequences: An alternative approach involves a cascade reaction on a pre-formed pyridine derivative. For example, a one-pot procedure could be developed for the synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds. Such a strategy could build a significant portion of the target molecule's framework before the final cyclopropoxylation step.

Table 3: Illustrative Multi-Component Reaction for a Substituted Pyridine Core

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Cobalt, Rhodium, or Iridium catalyst. | Substituted Pyridine |

| Hantzsch-type Synthesis | Aldehyde, β-Ketoester, Ammonia | Heat or acid/base catalysis | Dihydropyridine (oxidized to Pyridine) |

| Cascade from Enediamines | 1,1-Enediamine, Vinamidinium Salt | Base (e.g., Et₃N), Heat | Aryl-substituted 2-aminopyridine. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The pursuit of sustainable synthetic pathways for 3-Cyclopropoxy-4-fluoropyridin-2-amine is guided by the core tenets of green chemistry, which advocate for the reduction of waste, minimization of energy consumption, and the use of renewable feedstocks and safer solvents. The inherent structure of the target molecule, with its substituted pyridine core, presents unique challenges and opportunities for the implementation of these principles. Key strategies include the use of multicomponent reactions to increase atom economy, the adoption of alternative energy sources like microwave irradiation to accelerate reaction times and reduce energy usage, and the development of catalytic systems that operate under mild, environmentally friendly conditions.

The elimination or replacement of volatile organic solvents (VOCs) is a primary goal in green chemistry. Traditional organic syntheses often rely on large volumes of such solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of substituted aminopyridines, significant strides have been made in developing solvent-free and aqueous-based methodologies.

Solvent-Free Approaches:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivities. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of various heterocyclic compounds. The synthesis of aminopyridine derivatives can be envisioned through mechanochemical methods, such as grinding the reactants together, potentially with a catalytic amount of a solid acid or base. For instance, the amination of a suitable halopyridine precursor could be achieved by ball milling with an amine source in the presence of a solid base, thereby eliminating the need for a solvent.

Another solvent-free approach involves microwave-assisted synthesis. Microwave irradiation can provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. A potential solvent-free synthesis of a 2-aminopyridine intermediate could involve the copper-catalyzed cross-coupling of a halopyridine with an amine under microwave irradiation without any solvent.

Aqueous Media Syntheses:

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While the solubility of organic substrates in water can be a challenge, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous organic synthesis. The amination of polyhalogenated pyridines has been successfully demonstrated in water, promoted by a simple base. This approach could be adapted for the synthesis of a 2-amino-4-fluoropyridine precursor, offering a significantly greener alternative to traditional methods that use polar aprotic solvents.

The following table illustrates a comparative overview of reaction conditions for the synthesis of aminopyridines, highlighting the advantages of green chemistry approaches.

| Method | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Conventional | Dimethylformamide (DMF) | Pd Catalyst, Base | 100-120 | 12-24 | 70-90 | Buchwald-Hartwig Amination |

| Microwave-assisted | Solvent-free | Cu Catalyst, Base | 150-200 | 0.25-1 | 85-95 | Microwave-assisted amination of halopyridines |

| Aqueous | Water | Base (e.g., NaOtBu) | 140 | 12 | ~92 | Base-promoted amination in water acs.org |

| Mechanochemical | Solvent-free | Solid Base | Room Temperature | 0.5-2 | 80-98 | Mechanochemical synthesis of N-heterocycles |

This table presents representative data from analogous reactions in the literature to illustrate the potential benefits of green synthetic methods.

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. The development of catalysts that can operate in environmentally benign solvents like water or under solvent-free conditions is a key area of research.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. While the direct enzymatic synthesis of 3-Cyclopropoxy-4-fluoropyridin-2-amine is not yet reported, the potential for biocatalytic steps in its synthesis is significant. For instance, the formation of the cyclopropane (B1198618) ring is a transformation that can be catalyzed by enzymes. Engineered enzymes, such as modified cytochrome P450s, have been shown to catalyze cyclopropanation reactions with high stereoselectivity. Similarly, the synthesis of ethers, including the cyclopropoxy ether linkage, could potentially be achieved using ether-forming enzymes, although this is a less explored area of biocatalysis.

Homogeneous and Heterogeneous Catalysis:

The use of transition metal catalysts is widespread in organic synthesis. Green approaches focus on developing catalysts that are highly active (allowing for low catalyst loadings), recyclable, and can function in green solvents. For the introduction of the amino group, ruthenium-catalyzed amination of aminopyridines via η6-coordination has been reported, offering a novel activation strategy. Copper-catalyzed aminations, as mentioned earlier, can also be performed under solvent-free, microwave-assisted conditions.

The introduction of the cyclopropoxy group via a C-O cross-coupling reaction is another area where catalysis can play a crucial role. While palladium-catalyzed methods are common, research into using more earth-abundant and less toxic metals like copper or iron is a key green chemistry objective. The development of ligands that promote these couplings in aqueous media or under solvent-free conditions would represent a significant advance.

The following table provides a conceptual overview of catalytic approaches that could be applied to the synthesis of key fragments of 3-Cyclopropoxy-4-fluoropyridin-2-amine under green conditions.

| Reaction Type | Catalyst Type | Solvent | Key Advantages | Reference Principle |

| Amination | Ruthenium Complex | Organic Solvent | Novel activation, high efficiency | η6-Coordination Catalysis organic-chemistry.org |

| Amination | Copper | Solvent-free (Microwave) | Ligand-free, rapid reaction | Microwave-assisted C-N coupling |

| Cyclopropanation | Engineered Enzyme (e.g., P450) | Aqueous Buffer | High stereoselectivity, mild conditions | Biocatalytic cyclopropanation nih.gov |

| C-O Coupling (Etherification) | Earth-abundant metal catalyst | Water or recyclable solvent | Reduced toxicity, cost-effective | Green C-O coupling methodologies |

This table is a conceptual guide to potential green catalytic methods based on principles from the existing literature.

By integrating these advanced synthetic methodologies, a more sustainable and environmentally responsible production of 3-Cyclopropoxy-4-fluoropyridin-2-amine can be envisioned. The continued development of solvent-free techniques, aqueous chemistry, and innovative catalytic systems will be crucial in transitioning from traditional synthetic routes to greener alternatives in the pharmaceutical and chemical industries.

Iii. Chemical Reactivity and Derivatization Pathways of 3 Cyclopropoxy 4 Fluoropyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom and Aromaticity

The pyridine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The nitrogen atom's electronegativity reduces the electron density of the ring carbons, making the system less susceptible to electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqlibretexts.org This deactivation is further intensified in acidic conditions, where the nitrogen atom is protonated to form a pyridinium (B92312) ion, placing a formal positive charge on the ring. uoanbar.edu.iq

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, which allows it to retain basic properties. libretexts.org However, due to the higher s-character of the sp² orbital compared to an sp³ orbital in aliphatic amines, these electrons are held more closely to the nucleus, rendering pyridine less basic than alkylamines. libretexts.org In 3-Cyclopropoxy-4-fluoropyridin-2-amine, the basicity of the ring nitrogen is modulated by the electronic effects of the substituents. The amino and cyclopropoxy groups are electron-donating, which increases the electron density of the ring, while the fluoro group is electron-withdrawing.

Transformations Involving the 2-Amino Functionality

The 2-amino group is a key handle for derivatization, behaving as a typical primary aromatic amine and a potent nucleophile. It readily participates in a variety of classical and modern synthetic transformations.

The primary amino group of 3-Cyclopropoxy-4-fluoropyridin-2-amine can be readily functionalized through reactions with electrophilic partners.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. The choice of base can be critical, as stronger bases may lead to undesired diacylation, where both hydrogen atoms of the amino group are substituted. semanticscholar.org Using a weaker base like pyridine can often favor the desired monoacylated product. semanticscholar.org

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields sulfonamides. This reaction is analogous to acylation and is a common method for protecting the amino group or introducing specific functionalities.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for introducing alkyl groups. The Goldberg reaction, a copper-catalyzed cross-coupling, can also be employed to form N-alkyl and N-aryl bonds. nih.gov

Table 1: Representative Transformations of the 2-Amino Group

| Reaction Type | Reagent Class | Product Class | Notes |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides | Reaction conditions can be tuned to favor mono- or di-acylation. semanticscholar.org |

| Sulfonylation | Sulfonyl Halides | Sulfonamides | Forms stable sulfonamide derivatives. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Can lead to mixtures; reductive amination offers better control. |

The 2-amino group is ideally positioned to participate in condensation reactions with bifunctional reagents to construct fused heterocyclic systems. This strategy is a cornerstone of medicinal chemistry for accessing novel scaffolds. enamine.net The reaction typically involves the amino group acting as a nucleophile in an initial step, followed by an intramolecular cyclization and dehydration or elimination.

For instance, reaction with 1,3-dielectrophiles such as β-ketoesters or malonic esters can lead to the formation of fused pyridopyrimidines. researchgate.net Another powerful method involves electrophilic cyclization, where the amino group and the adjacent C3 carbon of the pyridine ring act as a four-atom component in a [4+1] cycloaddition to form fused pyrrole (B145914) rings, such as 6-azaindoles. chemrxiv.org Unexpected condensation pathways, sometimes resembling Mannich-type reactions, have also been observed when reacting 2-aminopyridine (B139424) with compounds like barbituric acids in DMF. scielo.org.mx These reactions significantly expand the structural diversity achievable from the 2-aminopyridine core.

Table 2: Examples of Fused Heterocycle Formation from 2-Aminopyridines

| Reagent Type | Fused Ring System Formed | Reaction Principle |

|---|---|---|

| β-Dicarbonyl Compounds | Pyridopyrimidines | Condensation followed by cyclization. researchgate.net |

| Carboxylic Acid Anhydrides | 6-Azaindoles (Pyrrolo[2,3-c]pyridines) | [4+1] Electrophilic Cyclization. chemrxiv.org |

| Barbituric Acids | Complex Condensation Products | Mannich-type reaction pathway. scielo.org.mx |

Modern transition-metal-catalyzed cross-coupling reactions provide efficient methods for forming C-N bonds. The 2-amino group on the pyridine scaffold can be directly arylated or vinylated through reactions like the Buchwald-Hartwig amination. A key advantage of the 2-aminopyridine structure is that the ring nitrogen can act as a directing group, facilitating the reaction. rsc.orgrsc.org

This directing effect allows for the formation of stable five- or six-membered complex intermediates with transition metals like palladium, rhodium, or copper. rsc.orgrsc.org This chelation-assisted strategy can enable C-H bond functionalization or other transformations that might otherwise be difficult. rsc.org Such reactions are highly atom-economical and serve as a powerful tool for constructing complex N-aryl-2-aminopyridine derivatives, which are important motifs in pharmaceuticals. rsc.orgresearchgate.net

Reactivity of the Cyclopropoxy Moiety

The cyclopropyl (B3062369) group is a strained three-membered ring that exhibits unique electronic and reactive properties. wikipedia.org While often used to block metabolic oxidation due to its high C-H bond dissociation energy, it can participate in specific chemical transformations. hyphadiscovery.com

The inherent ring strain of over 100 kJ/mol provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The cyclopropoxy group in the title compound can be classified as part of a "donor-acceptor" cyclopropane (B1198618) system, where the oxygen atom (donor) is attached to the cyclopropyl ring, which in turn is attached to the π-deficient pyridine ring (acceptor). This polarization enhances the ring's susceptibility to nucleophilic or electrophilic attack. nih.govnih.gov

Electrophilic Cleavage: Under acidic or electrophilic conditions, the cyclopropane ring can be opened. For instance, reaction with electrophiles can lead to the cleavage of the distal C-C bond, resulting in a functionalized propoxy chain attached to the pyridine ring. nih.govrsc.org

Radical-Mediated Opening: The cyclopropyl ring can also be opened via radical intermediates. beilstein-journals.org This can be initiated by radical species and proceed through a ring-opened alkyl radical that can be trapped or participate in further cyclization reactions. beilstein-journals.org

These ring-opening strategies transform the compact, rigid cyclopropoxy group into a flexible, functionalized side chain, providing another avenue for derivatization.

Stereochemical Aspects of Cyclopropane Ring Transformations

The cyclopropane ring in the 3-cyclopropoxy substituent is a strained three-membered ring. Reactions involving this moiety would likely proceed with retention or inversion of stereochemistry, depending on the mechanism. For instance, reactions that proceed via a concerted mechanism are often stereospecific. The stereochemistry of the cyclopropane ring would be conserved in such transformations. Conversely, reactions involving intermediates, such as carbocations or radicals, could lead to a loss of stereochemical integrity, resulting in a mixture of stereoisomers. The specific stereochemical outcome would be highly dependent on the reaction conditions and the nature of the reagents employed.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 3-Cyclopropoxy-4-fluoropyridin-2-amine is electron-rich due to the presence of the strongly activating amino group and the moderately activating cyclopropoxy group. These groups direct electrophilic attack to the positions ortho and para to themselves. The fluorine atom is a deactivating group but also an ortho, para-director. Considering the positions on the pyridine ring, electrophilic aromatic substitution would be expected to occur preferentially at the 5-position, which is ortho to the activating cyclopropoxy group and para to the activating amino group.

Conversely, nucleophilic aromatic substitution (SNAr) is favored on electron-deficient aromatic rings. While the pyridine ring is inherently more susceptible to nucleophilic attack than a benzene ring, the presence of the electron-donating amino and cyclopropoxy groups would generally disfavor this type of reaction. However, the fluorine atom at the 4-position is a good leaving group for SNAr reactions. Nucleophilic attack would be most likely to occur at the 4-position, leading to the displacement of the fluoride (B91410) ion. The rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures would likely be required to overcome the deactivating effect of the electron-donating groups.

Functional Group Compatibility and Chemoselectivity

The presence of multiple functional groups in 3-Cyclopropoxy-4-fluoropyridin-2-amine presents challenges and opportunities for chemoselective transformations. The amino group is nucleophilic and can react with a variety of electrophiles. It can also be acylated, alkylated, or diazotized. The pyridine nitrogen is basic and can be protonated or alkylated. The cyclopropoxy group is generally stable but can undergo ring-opening reactions under certain acidic or hydrogenolytic conditions.

Iv. Spectroscopic and Diffraction Based Structural Elucidation in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei.

Were the data available, 2D NMR experiments would be crucial for the definitive assignment of all proton (¹H) and carbon (¹³C) signals in 3-Cyclopropoxy-4-fluoropyridin-2-amine.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, identifying which protons are adjacent to one another. For instance, it would show correlations between the protons on the cyclopropyl (B3062369) ring and the methine proton attached to the oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be essential for connecting the cyclopropoxy group to the pyridine (B92270) ring (e.g., showing a correlation from the cyclopropyl protons to the C3 carbon of the pyridine).

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which helps in determining the molecule's preferred conformation.

A hypothetical data table for ¹H and ¹³C NMR chemical shifts, based on related structures, would be necessary to interpret these correlations fully. However, no such experimental data for the target compound has been published.

Solid-state NMR (ssNMR) is used to analyze the structure of solid materials. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR could be used to determine if 3-Cyclopropoxy-4-fluoropyridin-2-amine exists in different crystalline forms by detecting variations in the chemical shifts and relaxation times of nuclei in the solid state.

Vibrational Spectroscopy for Functional Group and Bonding Analysis (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

FT-IR Spectrum : An experimental spectrum would be expected to show characteristic peaks for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl and aromatic rings, C=C and C=N stretching in the pyridine ring (approx. 1400-1600 cm⁻¹), and C-O and C-F bond vibrations.

Raman Spectrum : Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum.

Without experimental spectra, a table of specific vibrational frequencies cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. The calculated exact mass for C₈H₉FN₂O is 168.0699 Da. An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) extremely close to this value, confirming the molecular formula. Furthermore, by inducing fragmentation, the resulting pattern in the mass spectrum would help to confirm the connectivity of the molecule, for example, by showing the loss of the cyclopropoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in 3-Cyclopropoxy-4-fluoropyridin-2-amine contains a conjugated system. A UV-Vis spectrum, typically measured in a solvent like ethanol or acetonitrile, would show one or more absorption maxima (λ_max). The position and intensity of these peaks are characteristic of the electronic structure of the chromophore.

X-ray Crystallography and Single Crystal Structure Determination for Absolute Configuration and Packing

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. If a suitable single crystal of 3-Cyclopropoxy-4-fluoropyridin-2-amine could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the amine group. This information is fundamental to understanding the material's physical properties. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if applicable)

The application of chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), for the stereochemical assignment of "3-Cyclopropoxy-4-fluoropyridin-2-amine" is contingent upon the molecule possessing chiral properties. A thorough review of publicly available chemical databases and scientific literature reveals no specific information, including the chemical structure, for a compound with this exact name.

For chiroptical spectroscopy to be applicable, a molecule must be chiral, meaning it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents. Without the definitive structure of "3-Cyclopropoxy-4-fluoropyridin-2-amine," it is not possible to ascertain the presence of any such chiral elements.

Consequently, no studies employing VCD or ECD for the stereochemical analysis of this specific compound have been found. The determination of its chirality is a necessary prerequisite for any meaningful discussion or application of these advanced spectroscopic methods. Should the structure of "3-Cyclopropoxy-4-fluoropyridin-2-amine" be elucidated and reveal chiral features, chiroptical spectroscopy would then become a relevant and powerful tool for assigning its absolute configuration.

V. Computational and Theoretical Investigations of 3 Cyclopropoxy 4 Fluoropyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Optimized Geometries and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. A typical DFT study of 3-Cyclopropoxy-4-fluoropyridin-2-amine would involve:

Geometry Optimization: Calculating the lowest energy arrangement of the atoms to determine the most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For a molecule like this, the HOMO would likely be distributed across the aminopyridine ring, while the LUMO would also be centered on the aromatic system.

A hypothetical data table for such a study would resemble the following:

| Parameter | Calculated Value | Units |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for energetic predictions and are often used as a benchmark. Such studies for 3-Cyclopropoxy-4-fluoropyridin-2-amine would yield highly reliable data on its stability and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 3-Cyclopropoxy-4-fluoropyridin-2-amine, an MD simulation would reveal:

Conformational Flexibility: How the cyclopropoxy group rotates and flexes in relation to the pyridine (B92270) ring in a solvent environment. This helps identify the most populated conformations and the energy barriers between them.

Solvent Interactions: MD simulations can explicitly model how the molecule interacts with solvent molecules, such as water, through hydrogen bonding (e.g., at the amine group) and other non-covalent interactions.

Prediction of Reactivity and Elucidation of Reaction Mechanisms via Computational Methods

Computational methods can predict where a molecule is most likely to react.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the molecule's surface. For 3-Cyclopropoxy-4-fluoropyridin-2-amine, regions of negative potential (in red) would likely be found near the nitrogen atoms and the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be near the amine hydrogens, indicating sites for nucleophilic attack.

Reaction Pathway Modeling: By calculating the transition state energies, computational chemistry can elucidate the step-by-step mechanism of potential reactions, such as N-alkylation or aromatic substitution, and predict the most favorable reaction pathways.

Ligand-Protein Interaction Modeling and Binding Site Analysis (Computational Perspective)

Given that aminopyridine scaffolds are common in medicinal chemistry, computational docking and modeling are used to predict how 3-Cyclopropoxy-4-fluoropyridin-2-amine might interact with a biological target, such as an enzyme's active site.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a protein. It would identify key interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the cyclopropyl (B3062369) and pyridine rings.

Binding Free Energy Calculations: More advanced methods like MM/PBSA or MM/GBSA can estimate the strength of the ligand-protein interaction, providing a quantitative measure of binding affinity.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions allows for the confident assignment of experimental spectra.

Vibrational Spectroscopy: The calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. Comparing this to an experimental spectrum helps to identify characteristic functional group vibrations.

A hypothetical table of predicted vs. experimental NMR shifts might look like this:

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 (Pyridine) | Data not available | Data not available |

| C3 (Pyridine) | Data not available | Data not available |

| C4 (Pyridine) | Data not available | Data not available |

| C1 (Cyclopropyl) | Data not available | Data not available |

While the specific data for 3-Cyclopropoxy-4-fluoropyridin-2-amine is not yet part of the scientific literature, the computational frameworks to perform these analyses are well-established. Future research in this area would provide valuable insights into the physicochemical properties of this molecule.

Topological Analysis of Electron Density (e.g., AIM, NCI)

The topological analysis of electron density provides a powerful theoretical framework for understanding the nature of chemical bonds and non-covalent interactions within a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), and the Non-Covalent Interaction (NCI) index, offer deep insights into the electronic structure of 3-Cyclopropoxy-4-fluoropyridin-2-amine by examining the topology of its calculated electron density, ρ(r). wikipedia.orgwikipedia.org

Quantum Theory of Atoms in Molecules (AIM)

The AIM theory, developed by Richard Bader, defines chemical structures, including atoms and bonds, based on the topographical features of the electron density. wikipedia.orgamercrystalassn.org The analysis focuses on identifying critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0). ias.ac.innih.gov Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded nuclei, known as the bond path. The properties of the electron density at these BCPs reveal the fundamental nature of the chemical bond. ias.ac.in

For 3-Cyclopropoxy-4-fluoropyridin-2-amine, an AIM analysis would characterize the covalent bonds within the pyridine ring, the cyclopropyl group, and the substituent linkages (C-F, C-O, C-N). Key properties evaluated at each BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP. nih.gov Covalent bonds (shared-shell interactions) are typically characterized by a negative Laplacian, indicating a concentration of charge in the internuclear region. researchgate.net In contrast, closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces) exhibit a positive Laplacian, signifying charge depletion.

Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, provides further insight. A negative H(r) is indicative of a significant sharing of electrons and thus a covalent character, while a positive or near-zero H(r) suggests a predominance of non-covalent or electrostatic interactions. researchgate.netuniovi.es

Based on established principles, a hypothetical AIM analysis of key bonds in 3-Cyclopropoxy-4-fluoropyridin-2-amine would yield the results summarized in the interactive table below. Covalent bonds within the aromatic pyridine ring and the C-F bond are expected to show high electron density and negative Laplacians, characteristic of shared-shell interactions. wikipedia.org The C-O and C-N bonds linking the substituents to the ring would also display significant covalent character.

Interactive Data Table: Hypothetical AIM Analysis at Bond Critical Points (BCPs)

Select a bond from the dropdown menu to view its predicted topological properties. These values are illustrative and based on typical data for similar chemical environments.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions in real space. wikipedia.orgnih.gov It is based on the relationship between the electron density, ρ(r), and its reduced density gradient (RDG), s(r). chemtools.org Regions of non-covalent interaction are identified by low-density, low-gradient spikes. nih.gov These regions are then plotted as isosurfaces in 3D space and color-coded to reveal the nature of the interaction. arxiv.org

The color scale is typically mapped according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density:

Blue Isosurfaces : Indicate strong, attractive interactions, such as hydrogen bonds. These regions have a large negative value of sign(λ₂)ρ(r). arxiv.orgic.ac.uk

Green Isosurfaces : Represent weak, attractive van der Waals interactions. These areas have a value of sign(λ₂)ρ(r) close to zero. chemtools.orgresearchgate.net

Red Isosurfaces : Signify strong, repulsive interactions, such as steric clashes between atoms in close proximity. These regions have a large positive value of sign(λ₂)ρ(r). arxiv.org

For 3-Cyclopropoxy-4-fluoropyridin-2-amine, an NCI analysis would be particularly insightful for identifying intramolecular interactions that stabilize its conformation. Key potential interactions include:

Intramolecular Hydrogen Bonding : A significant blue isosurface would be expected between one of the hydrogen atoms of the 2-amine group and the highly electronegative 4-fluoro substituent. This interaction would be characterized by a BCP with low ρ(r) and a positive ∇²ρ(r) in the AIM analysis.

van der Waals Interactions : Green isosurfaces would likely appear between the cyclopropoxy group and the pyridine ring, indicating weak stabilizing forces that influence the substituent's orientation.

Steric Repulsion : Depending on the conformation, red isosurfaces could appear between spatially crowded atoms, for example, between the cyclopropyl ring and the amine group, indicating regions of steric strain.

This dual approach of AIM and NCI analysis provides a comprehensive picture of the electronic landscape of 3-Cyclopropoxy-4-fluoropyridin-2-amine, rigorously defining its covalent framework and mapping the subtle non-covalent forces that govern its three-dimensional structure and potential intermolecular interactions.

Vi. Advanced Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of 3-cyclopropoxy-4-fluoropyridin-2-amine likely involves a key nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route could involve the reaction of a suitably substituted pyridine (B92270) precursor, such as 2-amino-4-fluoropyridin-3-ol, with a cyclopropyl (B3062369) electrophile, or the reaction of 2-amino-3-cyclopropoxy-4-halopyridine with a fluoride (B91410) source.

The mechanism of the SNAr reaction on a pyridine ring is a well-studied process. nih.govresearchgate.netspringernature.com For the introduction of the cyclopropoxy group onto a 4-fluoropyridin-2-amine precursor, the reaction would likely proceed through one of two primary mechanistic pathways: a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism.

Stepwise (Addition-Elimination) Mechanism: This is the textbook mechanism for SNAr reactions. springernature.com In this pathway, the nucleophile (e.g., cyclopropoxide) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group (fluorine). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The first step, the formation of the Meisenheimer complex, is usually the rate-determining step.

Concerted SNAr Mechanism: Recent computational and experimental studies have provided evidence for a concerted mechanism in some SNAr reactions, particularly with highly reactive nucleophiles or specific substitution patterns on the aromatic ring. springernature.comacs.orgnih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. The transition state would involve a partial negative charge on both the incoming nucleophile and the leaving group, as well as on the aromatic ring.

The operative mechanism for the synthesis of 3-cyclopropoxy-4-fluoropyridin-2-amine would depend on the specific reaction conditions, including the nature of the solvent, the base used, and the presence of any catalysts.

| Mechanistic Pathway | Description | Key Intermediates/Transition States |

| Stepwise (Addition-Elimination) | Two-step process with the formation of a discrete intermediate. | Meisenheimer complex (a resonance-stabilized anionic intermediate). |

| Concerted SNAr | Single-step process with simultaneous bond formation and bond breaking. | A single transition state with partial bond formation and breaking. |

Kinetic Studies of Relevant Chemical Processes

Nature of the Leaving Group: In SNAr reactions, the rate is often dependent on the electronegativity of the leaving group rather than its leaving group ability in SN1 or SN2 reactions. For halogens, the typical reactivity order is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in the rate-determining step of the stepwise mechanism.

Nucleophilicity of the Reagent: The rate of the reaction is directly proportional to the concentration and nucleophilicity of the attacking species. For the introduction of the cyclopropoxy group, a stronger nucleophile, such as a pre-formed cyclopropoxide salt, would lead to a faster reaction rate compared to neutral cyclopropanol.

Electronic Effects of Substituents: The presence of electron-withdrawing groups on the pyridine ring can accelerate the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups would decrease the reaction rate. The amino group at the 2-position of the pyridine ring is an electron-donating group, which would be expected to decrease the rate of nucleophilic substitution at the 4-position.

| Factor | Effect on Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I | Higher electronegativity of fluorine increases the electrophilicity of the carbon atom, accelerating the rate-determining nucleophilic attack. |

| Nucleophile Strength | Stronger nucleophile leads to a faster rate. | The rate is directly proportional to the nucleophilicity of the attacking species. |

| Substituent Effects | Electron-withdrawing groups accelerate the rate; electron-donating groups decelerate the rate. | Stabilization or destabilization of the negatively charged Meisenheimer intermediate. |

Role of Catalysis in Enhancing Reactivity, Selectivity, and Efficiency

Palladium-Catalyzed C-O Bond Formation: An alternative to the direct SNAr reaction is the use of palladium catalysis for the formation of the C-O bond between the pyridine ring and the cyclopropoxy group. mit.edubeilstein-journals.orgresearchgate.net This approach is particularly useful for less reactive aryl halides. The catalytic cycle for a palladium-catalyzed etherification typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-fluoro- or 4-chloropyridin-2-amine) to form a Pd(II) intermediate.

Ligand Exchange/Base-Mediated Deprotonation: The alcohol (cyclopropanol) coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium alkoxide complex.

Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Phase-Transfer Catalysis: In cases where the nucleophile (cyclopropoxide) and the pyridine substrate are in different phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to transport the nucleophile into the organic phase, thereby accelerating the reaction.

Superbase Catalysis: Recent studies have shown that organic superbases can catalyze concerted SNAr reactions of fluoroarenes. nih.gov A superbase could activate the nucleophile and also interact with the fluorine atom of the substrate, facilitating its departure in the transition state.

| Catalyst Type | Proposed Role in Synthesis | Potential Advantages |

| Palladium Complexes | Catalyzes the formation of the C-O ether linkage. | Milder reaction conditions, broader substrate scope, and potentially higher yields for less reactive substrates. mit.edubeilstein-journals.orgresearchgate.net |

| Phase-Transfer Catalysts | Facilitates the reaction between reactants in different phases. | Improved reaction rates and efficiency in biphasic systems. |

| Organic Superbases | Promotes a concerted SNAr mechanism. | Can enable reactions with less activated substrates under milder conditions. nih.gov |

Solvent Effects on Reaction Outcomes and Intermediates

The choice of solvent is critical in the synthesis of 3-cyclopropoxy-4-fluoropyridin-2-amine, as it can significantly influence the reaction rate, mechanism, and the stability of intermediates.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the solvents of choice for SNAr reactions. researchgate.netresearchgate.net These solvents possess high dielectric constants and are capable of solvating cations effectively, leaving the anionic nucleophile relatively "naked" and more reactive. Furthermore, they can stabilize the charged Meisenheimer intermediate in a stepwise mechanism, thereby lowering the activation energy of the rate-determining step.

Protic Solvents: Protic solvents, such as alcohols and water, can solvate both the anionic nucleophile and the leaving group through hydrogen bonding. While hydrogen bonding to the leaving group can facilitate its departure, the strong solvation of the nucleophile can decrease its reactivity, often leading to slower reaction rates compared to polar aprotic solvents. researchgate.net

Nonpolar Solvents: Nonpolar solvents, such as toluene or hexane, are generally poor choices for SNAr reactions as they are unable to effectively solvate the charged intermediates and transition states, leading to very slow reaction rates.

The choice of solvent can also influence the regioselectivity of the reaction if there are multiple potential reaction sites on the pyridine ring.

| Solvent Type | Effect on SNAr Reactions | Examples |

| Polar Aprotic | Generally accelerate the reaction rate by solvating the counter-ion of the nucleophile and stabilizing the charged intermediate. | DMF, DMSO, Acetonitrile |

| Protic | Can decrease the reaction rate by solvating and deactivating the nucleophile through hydrogen bonding. | Water, Ethanol, Methanol |

| Nonpolar | Generally lead to very slow reaction rates due to poor solvation of charged species. | Toluene, Hexane, Dichloromethane |

Vii. Potential Applications As a Research Building Block and in Material Science

Utilization as a Synthetic Synthon in Complex Molecule Synthesis

The structural features of 3-Cyclopropoxy-4-fluoropyridin-2-amine, such as the primary amine, the fluorine atom, and the cyclopropoxy group on a pyridine (B92270) core, suggest its potential as a versatile synthetic building block. Fluorinated building blocks are of significant interest in medicinal chemistry and drug design. nih.gov The amino group can serve as a nucleophile or be transformed into various other functional groups, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. However, specific examples or detailed studies documenting its use as a synthon in the synthesis of more complex molecules are not available in the reviewed literature.

Applications in Material Science Research

Aminopyridine derivatives can be used in polymer science, but no specific research has been found that details the use of 3-Cyclopropoxy-4-fluoropyridin-2-amine as a monomer or precursor for the synthesis of advanced polymers or coatings.

Pyridine-containing compounds are explored in the field of organic electronics due to their electron-deficient nature. However, there is no specific literature available that describes the synthesis or characterization of organic semiconductors or optoelectronic materials derived from 3-Cyclopropoxy-4-fluoropyridin-2-amine.

The nitrogen atoms in the pyridine ring and the amino group make aminopyridines excellent candidates for ligands in coordination chemistry. nih.govmdpi.commdpi.com They can coordinate with metal ions to form discrete complexes or extended structures like Metal-Organic Frameworks (MOFs). Despite this general potential, no studies have been published detailing the use of 3-Cyclopropoxy-4-fluoropyridin-2-amine as a ligand to synthesize specific coordination complexes or MOFs.

Role in Agrochemical Research as an Intermediate for Target Compounds

Substituted pyridines are a crucial scaffold in modern agrochemicals. The specific combination of functional groups in 3-Cyclopropoxy-4-fluoropyridin-2-amine could potentially be leveraged to create novel herbicides, fungicides, or insecticides. Nevertheless, there are no available patents or research articles that identify this compound as a key intermediate in the synthesis of any commercial or investigational agrochemical products.

Development of Analytical Reagents or Probes for Chemical Systems

Aminopyridine scaffolds can sometimes exhibit fluorescent properties, making them candidates for chemical sensors or biological probes. medchemexpress.com However, the photophysical properties of 3-Cyclopropoxy-4-fluoropyridin-2-amine have not been reported, and there is no evidence of its development or use as an analytical reagent or probe.

Viii. Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic molecules like 3-Cyclopropoxy-4-fluoropyridin-2-amine is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. mdpi.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. mdpi.comnih.gov For the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry enables the telescoping of multiple reaction steps, which avoids the isolation and purification of potentially unstable intermediates. mdpi.comnih.gov

The application of flow chemistry to pyridine (B92270) synthesis has been demonstrated in the production of various important compounds. nih.govnih.gov For instance, methodologies for the safe, in-situ generation and immediate consumption of reactive reagents, such as those used for the amination of pyridines, have been developed in continuous flow systems, mitigating the risks associated with their decomposition. researchgate.netvapourtec.com This approach could be directly relevant for the synthesis or derivatization of 3-Cyclopropoxy-4-fluoropyridin-2-amine. Automated platforms can accelerate the exploration of reaction conditions and the generation of compound libraries for screening purposes, facilitating rapid lead discovery and optimization. researchgate.net

| Advantage of Flow Chemistry | Relevance to 3-Cyclopropoxy-4-fluoropyridin-2-amine Synthesis | Potential Impact |

|---|---|---|

| Enhanced Safety | Handling of potentially exothermic or hazardous reactions (e.g., nitration, fluorination, amination). nih.govvapourtec.com | Safer scale-up and manufacturing processes. |

| Improved Heat & Mass Transfer | Precise temperature control for regioselective reactions on the pyridine ring. | Higher yields and purity, reduced side products. |

| Reaction Telescoping | Coupling multiple synthetic steps (e.g., ring formation, functionalization, amination) without intermediate isolation. mdpi.com | Increased efficiency, reduced waste, and shorter synthesis times. |

| Automation and High-Throughput Screening | Rapid optimization of reaction conditions and synthesis of a library of derivatives by varying substituents. researchgate.net | Accelerated discovery of new compounds with desired properties. |

Photocatalytic and Electrocatalytic Transformations Involving the Compound

Visible-light photocatalysis has emerged as a powerful tool for the direct and selective functionalization of pyridine frameworks under mild conditions. researchgate.netchemeurope.com These methods often utilize photoredox catalysts to generate radical intermediates that can engage in a variety of C-H functionalization reactions, offering new pathways for modifying the pyridine core. researchgate.neticiq.orgnih.gov For a molecule like 3-Cyclopropoxy-4-fluoropyridin-2-amine, photocatalysis could enable late-stage diversification by introducing alkyl, acyl, or other functional groups at specific positions, which might be challenging to achieve through traditional methods. researchgate.net The use of N-functionalized pyridinium (B92312) salts in photocatalytic systems has been shown to provide superior regiocontrol in Minisci-type reactions, a strategy that could be explored for this compound. researchgate.net

Electrocatalysis represents another promising frontier. While research on the direct electrocatalytic functionalization of fluorinated pyridines is still developing, the principles of electrosynthesis could be applied to mediate unique transformations. For example, electrocatalytic methods could be investigated for selective C-F bond activation and subsequent hydrodefluorination or cross-coupling reactions. chemrxiv.org Furthermore, electrocatalysis is being explored for the hydrogen evolution reaction (HER) using various catalysts, and while not a direct transformation of the compound, it highlights the broader role of electrochemistry in modern synthesis.

| Catalytic Method | Potential Transformation of 3-Cyclopropoxy-4-fluoropyridin-2-amine | Key Advantages |

|---|---|---|

| Visible-Light Photocatalysis | Regioselective C-H functionalization to introduce new substituents (e.g., alkyl, carbamoyl). researchgate.netacs.org | Mild, transition-metal-free conditions; high functional group tolerance; novel reactivity. chemeurope.comacs.org |

| Photocatalytic Radical-Mediated Reactions | Difunctionalization of alkenes using the pyridine scaffold. chemeurope.com | Simultaneous introduction of the pyridine core and another functional group. |

| Electrocatalysis | Selective C-F bond activation for hydrodefluorination or cross-coupling. chemrxiv.org | Avoidance of harsh chemical oxidants/reductants; potential for unique selectivity. |

Bioorthogonal Chemistry and Chemical Biology Probes (Academic Context)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules by enabling their specific labeling and visualization. The aminopyridine scaffold is a potential core for fluorescent probes, and its properties can be tuned by altering its substitution pattern. nih.gov

3-Cyclopropoxy-4-fluoropyridin-2-amine could serve as a precursor for the development of novel chemical biology probes. By incorporating a bioorthogonal handle—such as an azide, alkyne, tetrazine, or strained alkene—onto the scaffold, the molecule could be used in "click chemistry" reactions to tag proteins, glycans, or other biomolecules. nih.gov A particularly promising approach is the design of fluorogenic probes, which exhibit a significant increase in fluorescence upon bioorthogonal reaction. nih.govresearchgate.net This "turn-on" mechanism minimizes background fluorescence from unreacted probes, which is a major advantage for live-cell imaging where extensive washing is not feasible. nih.gov The synthesis of an aminopyridine derivative bearing an azide group has been shown to act as a "click-and-probe" reagent, demonstrating the potential of this scaffold in biological applications. nih.gov

| Bioorthogonal Reaction | Required Functional Group | Application in Chemical Biology |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or a strained alkyne (e.g., BCN, DIBO) | Copper-free labeling of biomolecules in live cells. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or a strained alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, suitable for in vivo imaging; enables fluorogenic "turn-on" probes. nih.govresearchgate.net |

| Staudinger Ligation | Azide and a phosphine | One of the first developed bioorthogonal reactions for protein modification. nih.gov |

Advanced In-Situ Monitoring Techniques for Reaction Progress

Understanding and optimizing complex chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced in-situ monitoring techniques provide real-time data without the need for offline sampling, which can be disruptive and may not capture transient species. spectroscopyonline.com Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

For the synthesis and derivatization of 3-Cyclopropoxy-4-fluoropyridin-2-amine, in-situ spectroscopy could offer significant benefits. For example, FTIR or Raman spectroscopy could be used to monitor the consumption of starting materials and the formation of products in real-time during a flow chemistry process. spectroscopyonline.com This data allows for precise control over reaction parameters to maximize yield and minimize impurities. In-situ NMR has been used to observe the formation of intermediate complexes in reactions involving functionalized pyridines, providing crucial mechanistic insights. researchgate.net The synthesis of pyridine bases from acrolein and ammonia has been studied using in-situ infrared spectroscopy to elucidate the reaction mechanism. epa.gov

| In-Situ Technique | Type of Information Provided | Advantages for Pyridine Chemistry |

|---|---|---|

| Mid-Infrared (IR) Spectroscopy | Concentration of key functional groups over time. | Excellent for tracking the progress of reactions involving carbonyls, amines, etc. spectroscopyonline.com |

| Raman Spectroscopy | Information on molecular vibrations; less interference from water. | Useful for monitoring reactions in aqueous media and for tracking changes in aromatic ring structures. spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information on reactants, intermediates, and products. | Unambiguous identification of species in the reaction mixture, enabling mechanistic studies. researchgate.net |

Rational Design of Next-Generation Pyridine-Based Scaffolds for Specific Research Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and FDA-approved drugs. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improves the solubility of parent compounds, making it an attractive core for drug design. nih.gov The rational design of next-generation scaffolds based on the pyridine core aims to create molecules with enhanced potency, selectivity, and pharmacokinetic properties for specific biological targets.

Starting with a core like 3-Cyclopropoxy-4-fluoropyridin-2-amine, rational design strategies such as scaffold hopping, molecular hybridization, and structure-based design can be employed. researchgate.net

Scaffold Hopping : This involves replacing the central pyridine core with other heterocycles while maintaining the spatial arrangement of key pharmacophoric features (the cyclopropoxy, fluoro, and amino groups) to discover novel intellectual property with similar or improved activity.

Molecular Hybridization : This strategy involves combining structural features from different bioactive molecules. For example, fragments from a known kinase inhibitor could be appended to the 3-Cyclopropoxy-4-fluoropyridin-2-amine scaffold to create novel hybrid molecules with potential anticancer activity. mdpi.com

Structure-Based Design : If the biological target is known, computational tools like molecular docking can be used to predict how modifications to the scaffold will affect binding. This allows for the rational design of derivatives with improved affinity and selectivity. researchgate.net

These design principles are crucial for developing new research tools and potential therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopropoxy-4-fluoropyridin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution on a fluorinated pyridine precursor. For example, substituting a halogen (e.g., chlorine) or nitro group at the 3-position of 4-fluoropyridin-2-amine with cyclopropoxide under basic conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions at 80–100°C balance reactivity and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Characterization : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 3-Cyclopropoxy-4-fluoropyridin-2-amine?

- NMR Analysis :

- ¹H NMR : Look for cyclopropane protons as a multiplet (δ 0.5–1.5 ppm) and pyridine ring protons (δ 6.5–8.5 ppm). The amine proton may appear as a broad singlet (δ ~5 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 4-fluoro substituent.

Q. What safety precautions are necessary when handling 3-Cyclopropoxy-4-fluoropyridin-2-amine in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the introduction of cyclopropoxy and fluorine groups on the pyridine ring?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer substitution to the 3-position.

- Metal-Catalyzed Reactions : Use Pd/Cu catalysts for cross-coupling reactions to install cyclopropoxy groups selectively.

- Computational Guidance : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites, reducing trial-and-error synthesis .

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of 3-Cyclopropoxy-4-fluoropyridin-2-amine?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the cyclopropoxy group’s electron-donating effect may activate the pyridine ring for further functionalization.

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. The fluorine atom’s electronegativity may enhance binding affinity via polar interactions .

Q. What are the implications of conflicting crystallographic data in determining the molecular conformation of 3-Cyclopropoxy-4-fluoropyridin-2-amine?

- Crystallographic Refinement : Use SHELXL ( ) to resolve disorders in the cyclopropane ring or pyridine plane.

- Data Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) to confirm torsional angles.

- Twinned Crystals : Apply TwinRotMat or PLATON to detect and correct twinning artifacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the synthesis of 3-Cyclopropoxy-4-fluoropyridin-2-amine?

- Root Cause Analysis :

- Reagent purity : Impurities in cyclopropanol or fluoropyridine precursors can lower yields.

- Moisture sensitivity : Anhydrous conditions are critical; use molecular sieves for moisture-sensitive steps.

Q. What experimental approaches resolve conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in cyclopropane) by acquiring spectra at 25°C and -40°C.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons .

Methodological Tables

Table 1 : Key Spectral Data for 3-Cyclopropoxy-4-fluoropyridin-2-amine

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Basis Set | B3LYP/6-311+G(d,p) | Optimize geometry and electronic properties |

| Solvent Model | PCM (water) | Simulate aqueous reactivity |

| Docking Software | AutoDock Vina | Predict protein-ligand interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.